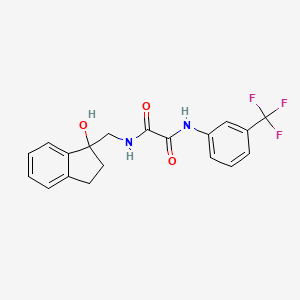

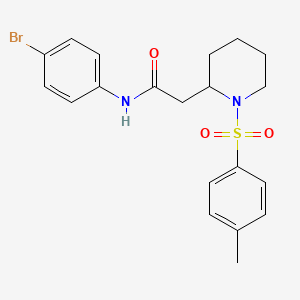

N-(4-bromophenyl)-2-(1-tosylpiperidin-2-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-bromophenyl)-2-(1-tosylpiperidin-2-yl)acetamide, also known as BPTA, is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound is a highly potent and selective inhibitor of the protein-protein interaction between the transcription factor HIF-1α and its coactivator p300/CBP. This interaction plays a crucial role in the regulation of the hypoxia response pathway, which is involved in various physiological and pathological processes, including cancer, ischemia, and inflammation.

科学的研究の応用

Free Radical Scavenging Activity

N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide, a derivative of N-(4-bromophenyl)-2-(1-tosylpiperidin-2-yl)acetamide, has been studied for its free radical scavenging activity. Using in vitro assays and quantum chemistry calculations, it was found to be a potent free radical scavenger, comparable to BHT and BHA. The OH bond in the compound is particularly active for trapping free radicals, with hydrogen atom transfer and sequential proton loss electron transfer being the dominant mechanisms in free radical scavenging (Boudebbous et al., 2021).

Pharmacological Evaluation

S-acetamide derivatives of N-(4-bromophenyl)-2-(1-tosylpiperidin-2-yl)acetamide have been synthesized and evaluated for their potential as anticonvulsant agents. The 4-bromophenyl acetamide derivative showed the most pronounced activity, significantly extending the latency period and reducing the duration and severity of seizures in an experimental model (Severina et al., 2020).

Anti-HIV Drug Potential

Density functional theory studies on acetamide derivatives, including those with bromophenyl substitutions, suggest significant potential as anti-HIV drugs. The local reactivity of these compounds indicates a mechanism of bond formation primarily through nitrogen atoms, with bromophenyl and nitrophenyl substitutions showing heightened potency (Oftadeh et al., 2013).

Antimicrobial Activity

N-(4-bromophenyl)-2-(1-tosylpiperidin-2-yl)acetamide derivatives have shown good antimicrobial activity, with certain compounds displaying high activity towards specific microbial strains. Computational calculations support these findings, suggesting a correlation between experimental results and theoretical predictions (Fahim & Ismael, 2019).

特性

IUPAC Name |

N-(4-bromophenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BrN2O3S/c1-15-5-11-19(12-6-15)27(25,26)23-13-3-2-4-18(23)14-20(24)22-17-9-7-16(21)8-10-17/h5-12,18H,2-4,13-14H2,1H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NILDRZIZXCEDNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BrN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromophenyl)-2-(1-tosylpiperidin-2-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-fluorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2409305.png)

![6-(2-Methylphenyl)-1-propan-2-yl-N-[2-(prop-2-enoylamino)ethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2409307.png)

![N-(2-fluorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2409308.png)

![3-Cyclopropyl-6-[[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2409313.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2409317.png)

![N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2409318.png)

![4-[(cyclopropylcarbonyl)amino]-N-(3-methoxybenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2409319.png)